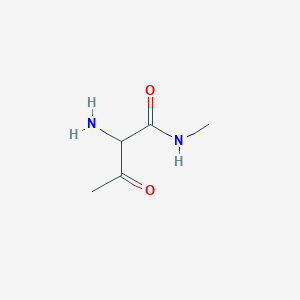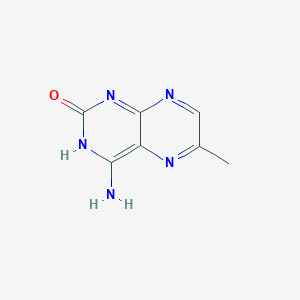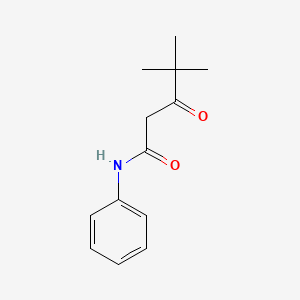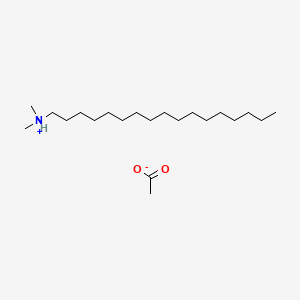
Heptadecyldimethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyldimethylammonium acetate is a quaternary ammonium compound with the molecular formula C21H45NO2. It is known for its surfactant properties, which make it useful in various industrial and research applications. The compound consists of a long heptadecyl chain attached to a dimethylammonium group, with an acetate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecyldimethylammonium acetate can be synthesized through the quaternization of heptadecylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where heptadecylamine and dimethyl sulfate are mixed in a controlled environment. The reaction mixture is then neutralized with acetic acid, and the product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecyldimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and neutral pH.
Esterification Reactions: These reactions involve carboxylic acids and are usually catalyzed by acids or bases. The reaction temperature is maintained around 60-80°C.
Major Products Formed:
Substitution Reactions: The major products include various substituted ammonium compounds.
Esterification Reactions: The major products are esters formed by the reaction of the acetate group with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Heptadecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of heptadecyldimethylammonium acetate involves its interaction with cell membranes. The long hydrophobic heptadecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making the compound effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a shorter cetyl chain.
Dodecyltrimethylammonium Chloride (DTAC): Contains a dodecyl chain instead of a heptadecyl chain.
Tetradecyltrimethylammonium Bromide (TTAB): Features a tetradecyl chain.
Comparison: Heptadecyldimethylammonium acetate is unique due to its longer heptadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in disrupting lipid bilayers and improving solubility in hydrophobic environments.
Eigenschaften
CAS-Nummer |
65059-85-0 |
|---|---|
Molekularformel |
C19H41N.C2H4O2 C21H45NO2 |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
heptadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C19H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3;1-2(3)4/h4-19H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
XQTKRVLVKHEJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
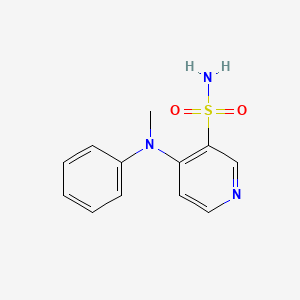

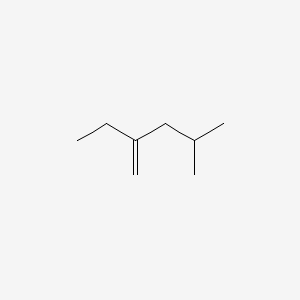
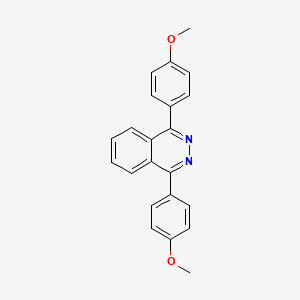
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal](/img/structure/B13799462.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
